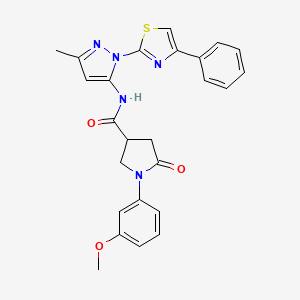

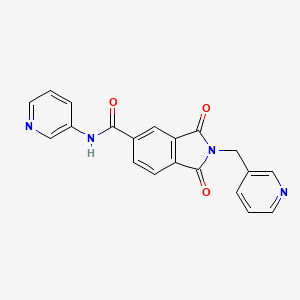

N-(2,6-Diethylphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Diethylphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide, commonly known as DIDS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. DIDS is a potent inhibitor of chloride channels and has been used to study the mechanisms of ion transport across cell membranes.

Scientific Research Applications

Antagonistic Properties on 5-HT6 Receptors : N-phenylbenzenesulfonamides, including compounds structurally similar to N-(2,6-Diethylphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide, have been identified as high affinity and selective antagonists for 5-HT6 receptors. These compounds may play a role in the central nervous system and have potential applications in the treatment of neuropsychiatric disorders (Bromidge et al., 2001).

Applications in Photodynamic Therapy : Certain benzenesulfonamide derivatives have been found to have high singlet oxygen quantum yield, making them potential candidates for use in photodynamic therapy, particularly for the treatment of cancer. These compounds exhibit properties like good fluorescence and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Inhibitors in HIF-1 Pathway for Cancer Therapy : Analogs of N-phenylbenzenesulfonamide have been studied as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, showing potential as anti-cancer agents. These compounds may play a role in antagonizing tumor growth in various cancer models (Mun et al., 2012).

Exploration in Neuropharmacology : Specific N-phenylbenzenesulfonamides are found to be potent and selective antagonists at 5-HT6 receptors with implications in cognitive enhancement. This suggests potential applications in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Metabolism and Environmental Impact Studies : The metabolism of chloroacetamide herbicides and their derivatives, including those structurally related to this compound, has been studied in human and rat liver microsomes. Understanding the metabolic pathways of these compounds is crucial for assessing their environmental impact and potential health risks (Coleman et al., 2000).

Properties

IUPAC Name |

N-(2,6-diethylphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3S/c1-7-16-10-9-11-17(8-2)21(16)22-26(23,24)20-13-18(14(3)4)15(5)12-19(20)25-6/h9-14,22H,7-8H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWVOZBEGJNGHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

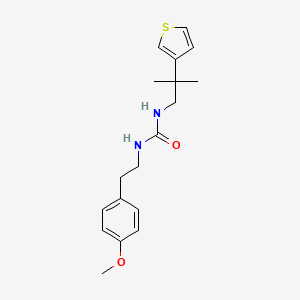

![N-(4-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2370249.png)

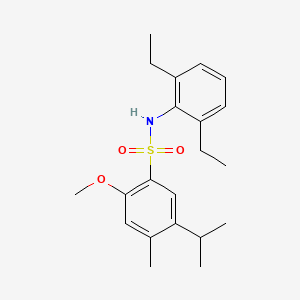

![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2370250.png)

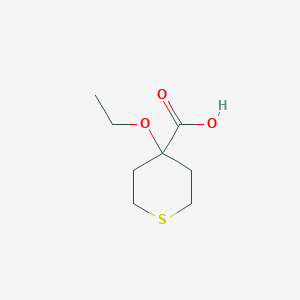

![N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2370266.png)